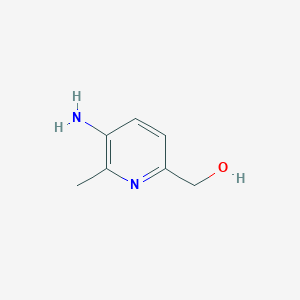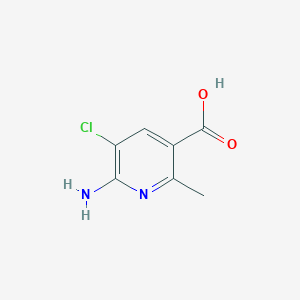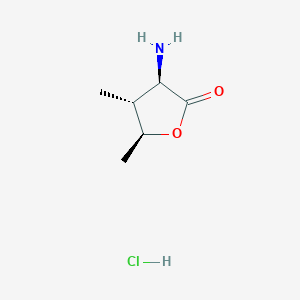
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a dihydrofuran ring and multiple chiral centers, which contribute to its diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral catalyst to direct the stereochemical outcome .
Industrial Production Methods
Industrial production of this compound may involve more scalable approaches, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantioselectivity and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride stands out due to its unique chiral centers and dihydrofuran ring structure
Eigenschaften
Molekularformel |
C6H12ClNO2 |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
(3R,4R,5S)-3-amino-4,5-dimethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4(2)9-6(8)5(3)7;/h3-5H,7H2,1-2H3;1H/t3-,4-,5+;/m0./s1 |
InChI-Schlüssel |
KJNXZLYQGSTPJN-ASMLCRKRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OC(=O)[C@@H]1N)C.Cl |
Kanonische SMILES |
CC1C(OC(=O)C1N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



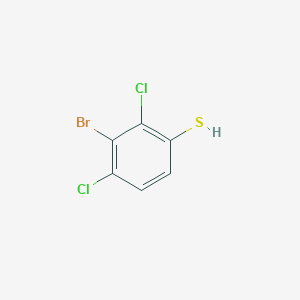
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
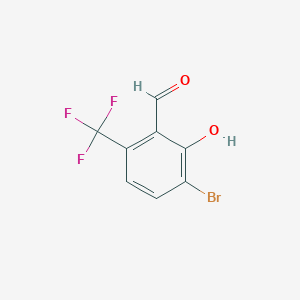
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)


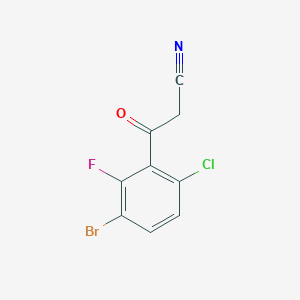
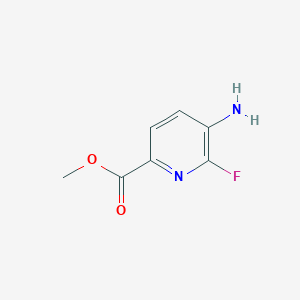


![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
